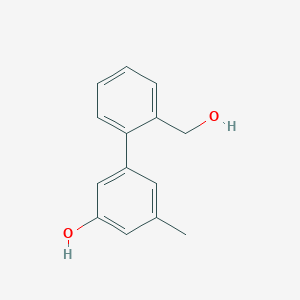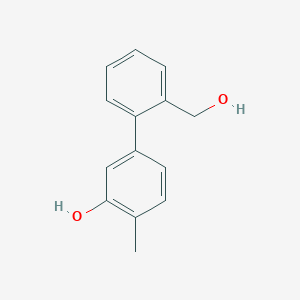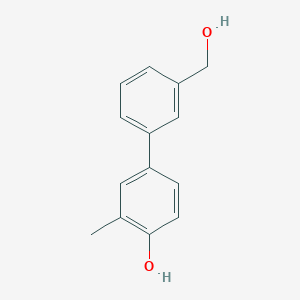
5-(2-Fluoro-4-methylphenyl)-2-methylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Fluoro-4-methylphenyl)-2-methylphenol, 95% (referred to as FMMP) is an organic compound that has a wide variety of applications in scientific research. It is a highly versatile compound that can be used in a variety of different experiments, including those related to biochemistry, physiology, and pharmacology. FMMP has been studied extensively in recent years, and its biochemical and physiological effects have been documented in numerous scientific papers.
科学的研究の応用
FMMP has a wide variety of applications in scientific research. It has been used in studies related to biochemistry, physiology, and pharmacology. It has been used to study the effects of different drugs on the human body, as well as the biochemical pathways involved in the metabolism of these drugs. It has also been used to study the effects of different environmental pollutants on the human body. In addition, FMMP has been used to study the effects of different hormones on the body, as well as to study the biochemical pathways involved in the metabolism of these hormones.
作用機序
The exact mechanism of action of FMMP is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. These enzymes are involved in the metabolism of various drugs, hormones, and environmental pollutants. By inhibiting these enzymes, FMMP can modulate their activity and, in turn, have an effect on the metabolism of these substances.
Biochemical and Physiological Effects
FMMP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can have an effect on the metabolism of various drugs, hormones, and environmental pollutants. In addition, FMMP has been shown to modulate the activity of certain hormones, such as cortisol and testosterone. It has also been shown to have an effect on the activity of certain neurotransmitters, such as dopamine and serotonin.
実験室実験の利点と制限
FMMP has a number of advantages for laboratory experiments. It is a highly versatile compound that can be used in a variety of different experiments. It is also a relatively inexpensive compound, making it ideal for large-scale synthesis. In addition, it is relatively easy to synthesize, making it ideal for experiments that require large amounts of the compound.
However, FMMP also has some limitations. It is not very stable and can degrade quickly when exposed to light or heat. In addition, it is a relatively toxic compound and should be handled with caution.
将来の方向性
The future of FMMP is bright. There are a number of potential applications for this compound, including its use as a drug and environmental pollutant inhibitor. In addition, it could be used to study the biochemical pathways involved in the metabolism of various drugs, hormones, and environmental pollutants. Finally, it could be used to study the effects of different hormones on the body.
合成法
FMMP can be synthesized through a variety of different methods. One method involves the reaction of 2-fluoro-4-methylphenol and 2-methylphenol in the presence of an acid catalyst. This reaction is carried out in an aqueous medium at a temperature of around 100°C. The reaction is exothermic and the reaction time is typically around one hour. The reaction produces FMMP in a yield of around 95%. This method is simple and cost-effective, making it ideal for large-scale synthesis of FMMP.
特性
IUPAC Name |
5-(2-fluoro-4-methylphenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO/c1-9-3-6-12(13(15)7-9)11-5-4-10(2)14(16)8-11/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRJTAHBUXZYFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)C)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683737 |
Source


|
| Record name | 2'-Fluoro-4,4'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261966-88-4 |
Source


|
| Record name | 2'-Fluoro-4,4'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














